molecular formula C21H18N4O2 B4018391 1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione

1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione

Cat. No. B4018391
M. Wt: 358.4 g/mol
InChI Key: PBZMSKYSVBNKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione” is a heterocyclic compound . It is synthesized from the hydrazinolysis of carboethoxy compound . The compound is used as a key intermediate to synthesize heterocyclic compounds with different rings .


Synthesis Analysis

The synthesis of this compound involves the formation of 3-(6H-indolo[2,3-b]quinoxalin-6-yl) propane hydrazide . The carbohydrazide 2 and its reactions with different reagents give five and six-membered rings, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine .


Molecular Structure Analysis

The molecular structure of this compound was elucidated by various spectral and elemental analyses (Ft-IR, 1H-NMR, 13;C-NMR, and mass spectrometry) .


Chemical Reactions Analysis

The compound reacts with different reagents to give five and six-membered rings . It was also reacted by Sonogashira coupling conditions to give the diol which was converted into the DMT-protected phosphoramidite .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using an APP Digital ST 15 melting point apparatus . FT-IR spectra were recorded on a Pye-Unicam SP3-100 and Shimadzu-408 spectrophotometers in KBr pellets . The NMR spectra were detected by a Bruker AV-400 spectrometer .

Mechanism of Action

The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication .

Safety and Hazards

The compound has been screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect . Some compounds showed moderate cytotoxicity against human reproductive organ cell lines .

Future Directions

The compound has been used to incorporate the monomer Z into oligonucleotides . This suggests potential future directions in the field of oligonucleotide synthesis.

properties

IUPAC Name

1-(3-indolo[3,2-b]quinoxalin-6-ylpropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-18-10-11-19(27)25(18)13-5-12-24-17-9-4-1-6-14(17)20-21(24)23-16-8-3-2-7-15(16)22-20/h1-4,6-9H,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZMSKYSVBNKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{6H-Indolo[2,3-B]quinoxalin-6-YL}propyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.